Bitopertin

GlyT1 Selectivity GlyT2

Bitopertin (RG1678, RO-4917838) is a uniquely differentiated GlyT1 inhibitor exhibiting nanomolar Ki of 8.1 nM for hGlyT1b with selectivity over 86 off-targets and GlyT2 (IC50 >30 µM). Unlike any other GlyT1 inhibitor, Bitopertin also functions as an Nrf2 activator—providing dual pharmacology for neurotransmission and cellular stress research. Its clinical oral pharmacokinetics are highly sensitive to drug substance particle size, making it an essential reference compound for BCS Class II formulation development. With validated oral bioavailability (78% in rat), CNS penetration (brain/plasma ratio 0.7), and an extensive phase III clinical safety database, Bitopertin is the definitive tool for preclinical studies requiring reliable GlyT1 target engagement. Procure this well-characterized, dual-mechanism compound to accelerate your translational research programs.

Molecular Formula C21H20F7N3O4S
Molecular Weight 543.5 g/mol
CAS No. 845614-11-1
Cat. No. B1667534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitopertin
CAS845614-11-1
Synonyms(4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl)(5-methanesulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)phenyl)methanone
bitopertin
RG 1678
RG-1678
RG1678
Molecular FormulaC21H20F7N3O4S
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
InChIInChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1
InChIKeyYUUGYIUSCYNSQR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bitopertin (CAS 845614-11-1) for Scientific Procurement: GlyT1 Inhibitor and Nrf2 Activator Profile


Bitopertin (also known as RG1678, RO-4917838) is a small molecule investigational agent that functions as a potent and selective inhibitor of glycine transporter 1 (GlyT1) [1]. By inhibiting GlyT1, Bitopertin increases synaptic glycine concentrations, thereby enhancing NMDA receptor-mediated glutamatergic neurotransmission [2]. Beyond its role as a GlyT1 inhibitor, Bitopertin is also recognized as an Nrf2 activator, a mechanism distinct from its effect on glycine reuptake [3]. Bitopertin has been investigated in phase 3 clinical trials for the treatment of schizophrenia, and its pharmacokinetic and pharmacodynamic properties are well-documented in both preclinical and clinical studies [4].

Why Bitopertin (CAS 845614-11-1) Cannot Be Substituted with Generic GlyT1 Inhibitors


Substituting Bitopertin with another GlyT1 inhibitor is not scientifically justified due to significant differences in potency, binding kinetics, target selectivity, and pharmacokinetic profiles across this class. Bitopertin exhibits a unique combination of a nanomolar Ki (8.1 nM) for the human GlyT1b transporter and a broad selectivity profile against over 86 off-targets [1]. While other inhibitors like Iclepertin (IC50 ~5 nM) may show higher in vitro potency, Bitopertin's established pharmacokinetic modeling, extensive clinical safety database, and distinct property as an Nrf2 activator differentiate it from alternatives [2]. Additionally, the compound's clinical oral pharmacokinetics are highly sensitive to drug substance particle size and dosage form, meaning that any generic substitution without rigorous bioequivalence studies could lead to unpredictable exposure and target engagement [3].

Quantitative Differentiation of Bitopertin (CAS 845614-11-1) Against Comparator GlyT1 Inhibitors


Bitopertin Exhibits 1200-Fold Selectivity for GlyT1 Over GlyT2 Compared to ALX-5407's ~100-Fold Selectivity

Bitopertin demonstrates a significantly wider selectivity window for GlyT1 over GlyT2 compared to the potent GlyT1 inhibitor ALX-5407. Bitopertin shows no inhibition of hGlyT2-mediated glycine uptake at concentrations up to 30 µM, with an IC50 for GlyT2 reported as >30 µM [1]. In contrast, ALX-5407 (NFPS) exhibits an IC50 for GlyT2 of >100 µM but shows >5,000-fold selectivity over rat GlyT2 based on its GlyT1 IC50 of 2.8-9.8 nM . However, ALX-5407's absolute GlyT2 IC50 remains undefined, whereas Bitopertin's quantitative GlyT2 IC50 of >30 µM provides a clear, measurable margin against off-target glycine transporter inhibition.

GlyT1 Selectivity GlyT2 Off-target

Bitopertin Achieves 2.5-Fold Increase in Striatal Glycine Levels In Vivo, Comparable to SSR504734

Bitopertin demonstrates robust in vivo target engagement, producing a 2.5-fold increase in extracellular striatal glycine levels in rats following oral administration of 30 mg/kg, as measured by microdialysis [1]. This effect is comparable to that reported for the selective GlyT1 inhibitor SSR504734, which produced similar increases in extracellular glycine in the rat prefrontal cortex [2]. Both compounds achieve physiologically relevant elevations in synaptic glycine, confirming effective GlyT1 inhibition in the CNS.

GlyT1 Microdialysis Glycine In vivo

Bitopertin Demonstrates Favorable Oral Bioavailability (78% in Rat) and Defined CNS Penetration (Brain/Plasma Ratio 0.7)

Bitopertin exhibits a well-characterized pharmacokinetic profile with high oral bioavailability and quantifiable CNS penetration. In rats, Bitopertin has an oral bioavailability of 78% and a brain-to-plasma ratio of 0.7, indicating efficient CNS exposure [1]. In contrast, the GlyT1 inhibitor PF-03463275, while also CNS-penetrant, lacks a publicly reported quantitative brain/plasma ratio in peer-reviewed literature, making its CNS exposure profile less transparent for experimental design [2]. Bitopertin's defined PK parameters enable precise dosing calculations for in vivo studies.

Pharmacokinetics Bioavailability CNS Penetration Oral

Bitopertin's Dual Activity as Nrf2 Activator Distinguishes It from All Other GlyT1 Inhibitors

Uniquely among GlyT1 inhibitors, Bitopertin has been identified as a clinical-stage Nrf2 activator. It suppresses osteoclast differentiation and ameliorates ovariectomy-induced bone loss by activating the Nrf2 pathway, a mechanism entirely independent of its GlyT1 inhibition [1]. This dual pharmacology is not shared by other GlyT1 inhibitors such as Iclepertin, PF-03463275, or ALX-5407, which are strictly GlyT1 inhibitors without reported Nrf2 activity. Bitopertin's Nrf2 activation is associated with fewer adverse events than other clinically approved Nrf2 activators .

Nrf2 GlyT1 Osteoclast Bone

Bitopertin Exhibits a Favorable hERG Safety Margin (IC50 17 µM) with 680-Fold Selectivity Over GlyT1

Bitopertin demonstrates a favorable in vitro cardiac safety profile with an hERG IC50 of 17 µM, providing a selectivity margin of approximately 680-fold over its GlyT1 IC50 of 25 nM . While comparative hERG data for other GlyT1 inhibitors like Iclepertin and PF-03463275 are not readily available in public literature, Bitopertin's defined hERG activity offers a clear benchmark for cardiovascular risk assessment in preclinical studies.

hERG Cardiac Safety Selectivity

Optimal Research and Industrial Application Scenarios for Bitopertin (CAS 845614-11-1)


Investigating NMDA Receptor Function and Glutamatergic Neurotransmission

Researchers investigating the role of NMDA receptor-mediated signaling in neurological and psychiatric disorders can employ Bitopertin as a well-characterized GlyT1 inhibitor. Its defined Ki of 8.1 nM for hGlyT1b and robust in vivo target engagement, evidenced by a 2.5-fold increase in striatal glycine levels, provide a reliable tool for modulating synaptic glycine concentrations [1]. The compound's established oral bioavailability (78% in rat) and CNS penetration (brain/plasma ratio 0.7) make it suitable for chronic dosing studies in rodent models [2].

Dual Pathway Research: GlyT1 Inhibition and Nrf2 Activation

For studies exploring the intersection of neurotransmission and cellular stress responses, Bitopertin offers a unique dual pharmacology as both a GlyT1 inhibitor and an Nrf2 activator [1]. This dual activity cannot be replicated by any other known GlyT1 inhibitor, making Bitopertin the tool of choice for research programs investigating bone metabolism, osteoporosis, or iron homeostasis in the context of CNS disorders [2].

Preclinical Pharmacokinetic and Formulation Development Studies

Bitopertin's well-documented pharmacokinetic sensitivity to drug substance particle size and dosage form makes it a valuable reference compound for pharmaceutical scientists developing formulation strategies for poorly soluble, highly permeable BCS Class II compounds [1]. The existence of validated PBPK models for Bitopertin allows for simulation and prediction of human pharmacokinetics, accelerating translational research [2].

Comparator Studies for Novel GlyT1 Inhibitors in Development

Given Bitopertin's extensive clinical trial history and established pharmacological profile, it serves as an ideal reference comparator for screening and characterizing novel GlyT1 inhibitors. Its defined selectivity profile over GlyT2 (IC50 >30 µM) and broad off-target panel data provide a benchmark against which new chemical entities can be evaluated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bitopertin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.